4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide
Description
4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenyl group, and a tetraazole ring
Properties
Molecular Formula |
C18H18N6O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-methoxy-3-[[(2S)-3-phenyl-2-(tetrazol-1-yl)propanoyl]amino]benzamide |
InChI |
InChI=1S/C18H18N6O3/c1-27-16-8-7-13(17(19)25)10-14(16)21-18(26)15(24-11-20-22-23-24)9-12-5-3-2-4-6-12/h2-8,10-11,15H,9H2,1H3,(H2,19,25)(H,21,26)/t15-/m0/s1 |
InChI Key |
IAHVJNFKKJJVIR-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE typically involves multiple steps, including the formation of the tetraazole ring and the coupling of the phenyl and methoxy groups. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of benzamide compounds, including those with tetrazole groups, exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of viruses such as Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme known to interfere with viral replication .
Anticancer Potential
Compounds incorporating benzamide and tetrazole structures have been evaluated for their efficacy against various cancer cell lines. The inhibition of carbonic anhydrases (CAs), particularly CA IX and XII, has been linked to the survival and metastasis of tumors under hypoxic conditions . This suggests that 4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide could be explored for its potential to inhibit tumor growth.
Study on Antiviral Activity
In a study evaluating N-phenylbenzamide derivatives for anti-HBV activity, it was found that modifications to the benzamide structure significantly impacted antiviral potency. The introduction of a tetrazole ring was noted to enhance efficacy against both wild-type and drug-resistant strains of HBV, highlighting the importance of structural diversity in drug design .
Study on Anticancer Activity
Another investigation focused on compounds similar to this compound for their ability to inhibit CAs associated with cancer metastasis. The results demonstrated that certain derivatives showed promising selectivity and potency against CA IX, suggesting a pathway for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Voriconazole: A triazole antifungal medication with a similar tetraazole ring structure.
Fluconazole: Another triazole antifungal with comparable properties.
Uniqueness
4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Biological Activity
4-Methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.43 g/mol. The compound features a methoxy group, a phenyl ring, and a tetraazole moiety, which are crucial for its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxy and tetraazole groups enhances its binding affinity to these targets, potentially modulating their activity.
Antiviral Activity
Research indicates that derivatives of benzamide, including those similar to this compound, exhibit broad-spectrum antiviral properties. A study highlighted the effectiveness of N-phenylbenzamide derivatives against Hepatitis B Virus (HBV), HIV, and Hepatitis C Virus (HCV). The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Table 1: Antiviral Activity Summary
| Compound | Virus Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| IMB-0523 | HBV | Inhibits replication via A3G | |
| Similar Derivatives | HIV, HCV | Increases A3G levels |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it exhibits antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methoxy Derivative | MCF-7 | 1.2 | |
| Tetrazoled Derivative | HCT116 | 3.7 | |
| General Benzamide Derivative | Various | 2.2–5.3 |
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their activity against cancer cell lines, finding significant antiproliferative effects linked to specific structural features such as methoxy substitutions.
- Toxicity Studies : Acute toxicity assessments in animal models revealed that certain derivatives exhibited low toxicity profiles, making them suitable candidates for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
